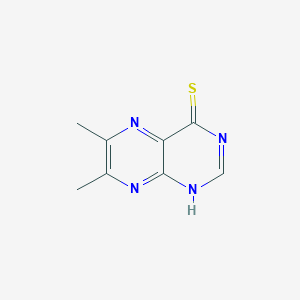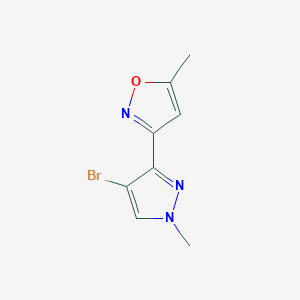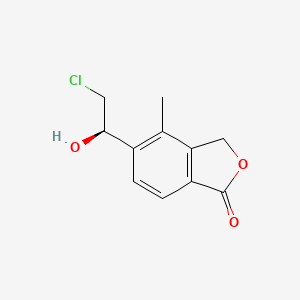
(R)-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one is a chemical compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a methylisobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the hydroxyethyl group: This step may involve the use of epoxides or other suitable intermediates under basic or acidic conditions.
Methylation: Introduction of the methyl group can be done using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyethyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution of the chloro group can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(2-Chloro-1-hydroxyethyl)phenol
- ®-2-Chloro-1-hydroxyethylbenzene
- ®-4-Methyl-2-chloro-1-hydroxyethylbenzene
Uniqueness
®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one is unique due to its specific combination of functional groups and the isobenzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
5-[(1R)-2-chloro-1-hydroxyethyl]-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H11ClO3/c1-6-7(10(13)4-12)2-3-8-9(6)5-15-11(8)14/h2-3,10,13H,4-5H2,1H3/t10-/m0/s1 |
Clave InChI |
NLXOEZNYVLERQM-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(C=CC2=C1COC2=O)[C@H](CCl)O |
SMILES canónico |
CC1=C(C=CC2=C1COC2=O)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




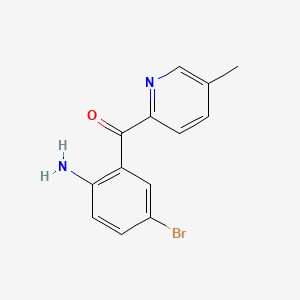
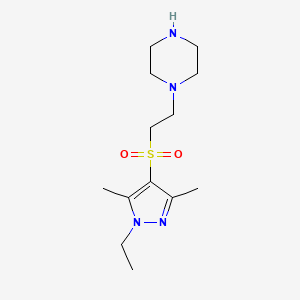
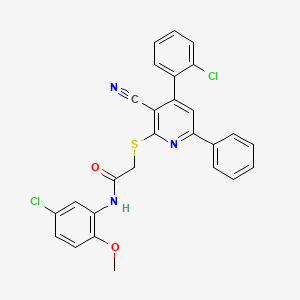
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
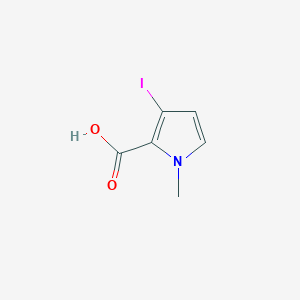

![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)
